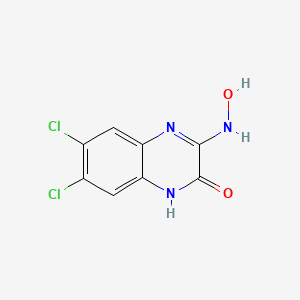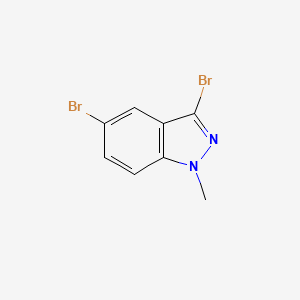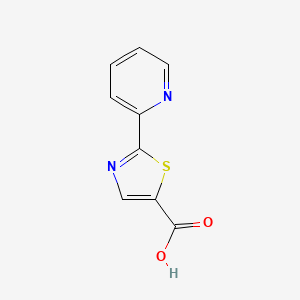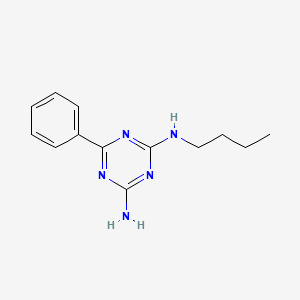
6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one is a synthetic compound known for its unique chemical structure and properties It is part of the quinoxaline family, which is characterized by a fused benzene and pyrazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one typically involves the reaction of 6,7-dichloroquinoxaline with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which then cyclizes to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the quinoxaline core provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dichloro-3-(hydroxyimino)-3,4-dihydroquinoxalin-2-one
- 6,7-Dichloro-3-hydroxy-1,5-dihydro-imidazo[2,1-b]quinazolin-2-one
Uniqueness
6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one stands out due to its specific substitution pattern and the presence of the oxime group. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
6,7-dichloro-3-(hydroxyamino)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(11-5)13-15/h1-2,15H,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTBOLIHDHCMCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)




![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)
![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)
![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)
![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)

![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)

